N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide - 2034230-42-5

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide

Catalog Number: EVT-2907578
CAS Number: 2034230-42-5
Molecular Formula: C18H18ClFN6O
Molecular Weight: 388.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation: This is a common approach for forming the triazole ring. []
Applications
  • Anticancer Agents: Triazolopyridazines have shown promise as inhibitors of MET kinase, a potential target for cancer therapy. [] SAR125844, a structurally similar compound, has been investigated for its anticancer activity against various cancer types. []
  • Antimicrobial Agents: Research has investigated the antimicrobial activity of triazolopyridazine derivatives against various microorganisms. [, ] These compounds have shown potential for the development of new antimicrobial drugs.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrates promising anti-tumor activity by targeting the HGF/MET pathway, which is often dysregulated in various cancers. [] Preclinical studies highlight SAR125844's ability to achieve sustained target engagement at tolerable doses in human xenograft tumor models. []

Relevance: This compound, while possessing a distinct structure from N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide, shares a core [, , ]triazolo[4,3-b]pyridazine scaffold. The presence of this common motif suggests potential similarities in their binding affinities and pharmacological profiles. Additionally, both compounds exhibit anti-tumor activities, further highlighting their potential relatedness in targeting cancer-related pathways.

-(6 - {[6- (4-Fluorophenyl) [, , ] triazolo [4,3-b] pyridazin-3-yl] sulfanyl} -1,3-benzothiazol -2-yl) -3- (2-morpholin-4-ylethyl) urea

Compound Description: This compound is described as an anti-tumor agent within the patent literature. [] The patent claims its use in compositions for treating various cancers. []

Relevance: This compound is structurally highly similar to SAR125844, differing only in the absence of a specific stereochemical designation. Given the close structural relationship, it's reasonable to infer that this compound also shares the [, , ]triazolo[4,3-b]pyridazine core with N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide and may exhibit similar anti-tumor properties.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is another c-MET inhibitor that entered clinical trials for solid tumors but was hampered by renal toxicity issues. [] It's primarily metabolized by aldehyde oxidase (AO) in a species-dependent manner, forming a metabolite (M11) with significantly lower solubility. [] This metabolite is believed to be a key factor in the observed nephropathy in clinical settings. []

Relevance: SGX523, while structurally distinct from N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide, shares the presence of the [, , ]triazolo[4,3-b]pyridazine core. This common feature suggests a potential for similar biological activity profiles, particularly concerning their interaction with the c-MET pathway.

Relevance: While structurally distinct from N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide, both compounds share the [, , ]triazolo[4,3-b]pyridazine core and exhibit potent c-Met inhibitory activity. This shared motif and biological target suggest a potential for overlapping pharmacological profiles. Understanding the bioactivation pathways of Compound 1, particularly concerning P450 enzymes, could provide insights into potential metabolic liabilities of the target compound.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: This compound was designed as a modification of Compound 1 to shift metabolism away from the isothiazole ring. [] While it successfully redirects metabolism towards the naphthyridine ring, it still exhibits glutathione conjugation and covalent binding, albeit to a lesser extent than Compound 1. []

Relevance: This compound helps illustrate structure-activity relationship (SAR) principles relevant to N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide. Specifically, it highlights how modifications to peripheral groups, while potentially altering metabolic pathways, might not completely eliminate the risk of bioactivation if the core [, , ]triazolo[4,3-b]pyridazine structure remains intact.

This list, while not exhaustive of all possible related compounds, showcases the diversity of structures containing the [, , ]triazolo[4,3-b]pyridazine motif and their associated biological activities. Understanding the SAR within this chemical class, particularly concerning bioactivation and potential toxicity, is crucial for developing safer and more effective therapeutics.

Properties

CAS Number

2034230-42-5

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide

Molecular Formula

C18H18ClFN6O

Molecular Weight

388.83

InChI

InChI=1S/C18H18ClFN6O/c19-14-9-12(1-3-15(14)20)2-6-18(27)22-13-7-8-25(10-13)17-5-4-16-23-21-11-26(16)24-17/h1,3-5,9,11,13H,2,6-8,10H2,(H,22,27)

InChI Key

ASMITILKKMGVPJ-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.